Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-
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Overview
Description
Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- is a complex organic compound with the molecular formula C₂₃H₂₀N₂O₄ This compound is characterized by its unique structure, which includes a furo-pyrano-pyridine core fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with an o-phenylenediamine derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as sulfur to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties .
Scientific Research Applications
Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1-Amino-5-butyl-8,8-dimethyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(phenyl)methanone
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- stands out due to its unique furo-pyrano-pyridine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methanone, specifically the compound known as (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-, is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacological applications.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the furo-pyridine scaffold through cyclization reactions involving appropriate precursors. The functionalization at various positions can be achieved through standard organic reactions such as nucleophilic substitutions and electrophilic additions.
Antioxidant Properties
Recent studies have indicated that derivatives of furo-pyridine compounds exhibit significant antioxidant activity . For instance, molecular docking simulations have shown that these compounds can effectively scavenge free radicals and inhibit oxidative stress markers in vitro. The antioxidant capacity is often measured using assays such as DPPH and ABTS radical scavenging tests.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties . Research indicates that it can inhibit key inflammatory mediators such as COX enzymes. For example, one study reported IC50 values for COX-2 inhibition in the range of 0.02 to 0.04 μM, suggesting potent anti-inflammatory effects .
Neuroprotective Effects
In addition to its antioxidant and anti-inflammatory activities, this compound has shown promise in neuroprotection . In vitro studies using human neuroblastoma cell lines revealed that it could enhance cell viability against amyloid-beta-induced toxicity, a common model for Alzheimer’s disease .
Data Table: Summary of Biological Activities
Biological Activity | Assay Type | IC50 Values (μM) | Reference |
---|---|---|---|
Antioxidant | DPPH Scavenging | Not specified | |
Anti-inflammatory | COX-2 Inhibition | 0.02 - 0.04 | |
Neuroprotection | Cell Viability Assay | 0.89 |
Case Study 1: Antioxidant Efficacy
A study conducted on a series of furo-pyridine derivatives evaluated their antioxidant potential using both DPPH and ABTS assays. The results indicated that modifications to the phenyl group significantly enhanced their radical scavenging ability.
Case Study 2: Anti-inflammatory Mechanism
In a detailed investigation into the anti-inflammatory mechanisms of this compound, researchers utilized an in vivo model to assess its effects on carrageenan-induced paw edema in rats. The results showed a significant reduction in edema compared to control groups, indicating its potential therapeutic application in inflammatory diseases.
Properties
CAS No. |
172985-30-7 |
---|---|
Molecular Formula |
C25H22N2O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(3-amino-12,12-dimethyl-8-phenyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-phenylmethanone |
InChI |
InChI=1S/C25H22N2O3/c1-25(2)13-17-18(14-29-25)21(15-9-5-3-6-10-15)27-24-19(17)20(26)23(30-24)22(28)16-11-7-4-8-12-16/h3-12H,13-14,26H2,1-2H3 |
InChI Key |
LAUASMWZTJVXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(O3)C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5)C |
Origin of Product |
United States |
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